molecular formula C8H7BrClNO2 B13048179 (S)-2-Amino-2-(2-bromo-6-chlorophenyl)aceticacidhcl

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)aceticacidhcl

Cat. No.: B13048179
M. Wt: 264.50 g/mol
InChI Key: LFNZVSDQLGYYIU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound is known for its unique structural properties, which include a bromine and chlorine-substituted phenyl ring attached to an amino acetic acid moiety. The presence of these halogen atoms imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-bromo-6-chlorobenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Condensation Reactions: The amino acid moiety can participate in condensation reactions to form peptides or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Various substituted phenyl derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Secondary amines and other reduced forms.

Scientific Research Applications

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-6-chlorophenyl)amino]benzeneacetic acid
  • Sodium 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetate

Uniqueness

(S)-2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-6-chlorophenyl)acetic acid

InChI

InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1

InChI Key

LFNZVSDQLGYYIU-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)[C@@H](C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.